2-(Hexylthio)-6-methylpyrimidin-4(1H)-one
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Overview
Description
2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family This compound is characterized by a hexylthio group attached to the second position and a methyl group at the sixth position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4(1H)-one with hexanethiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hexylthio group may play a role in binding to hydrophobic pockets, while the pyrimidinone ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-(Hexylthio)pyrimidine-4,6-diol: Another compound with a hexylthio group but different functional groups on the pyrimidine ring.
6-Methyl-2-thiopyrimidin-4(1H)-one: Similar structure but with a thiol group instead of a thioether.
Uniqueness: 2-(Hexylthio)-6-methylpyrimidin-4(1H)-one is unique due to the specific positioning of the hexylthio and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
138468-63-0 |
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Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-hexylsulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2OS/c1-3-4-5-6-7-15-11-12-9(2)8-10(14)13-11/h8H,3-7H2,1-2H3,(H,12,13,14) |
InChI Key |
BVHSWWDTJRBRKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=CC(=O)N1)C |
Origin of Product |
United States |
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